5-Chloro-2-fluoronicotinic acid methyl ester

Descripción general

Descripción

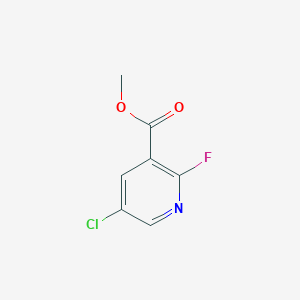

“5-Chloro-2-fluoronicotinic acid methyl ester” is a chemical compound with the molecular formula C7H5ClFNO2. It is also known as "Methyl 5-chloro-2-fluoro-pyridine-3-carboxylate" .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

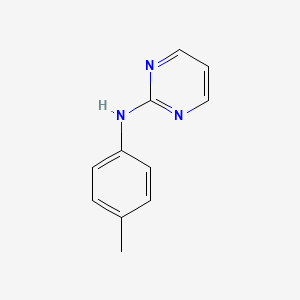

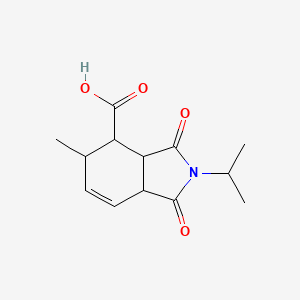

Molecular Structure Analysis

The molecular structure of “5-Chloro-2-fluoronicotinic acid methyl ester” consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a methyl ester group .

Chemical Reactions Analysis

Esters, including “5-Chloro-2-fluoronicotinic acid methyl ester”, can undergo various chemical reactions. For instance, they can be synthesized from carboxylic acids and alcohols . They can also undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .

Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

5-Chloro-2-fluoronicotinic acid methyl ester: is utilized in pharmaceutical research as a high-quality reference standard for testing and analysis . Its precise chemical structure allows for the development of new pharmaceutical compounds, particularly in the synthesis of complex molecules that may serve as potential drug candidates.

Biochemistry

In biochemistry, this compound is used for studying enzyme-catalyzed reactions where it may act as a substrate or inhibitor. It helps in understanding the interaction between enzymes and substrates, which is crucial for designing biochemical assays and developing therapeutic agents .

Pharmacology

Pharmacological studies involve 5-Chloro-2-fluoronicotinic acid methyl ester for its role in drug metabolism and action. It’s a part of the exploration of new medicinal drugs, contributing to the knowledge of drug-receptor interactions and the discovery of novel pharmacophores .

Industrial Processes

In industrial processes, this chemical serves as an intermediate in the synthesis of more complex chemical entities. Its properties are advantageous in creating materials with specific desired functions, such as catalysts or polymers .

Environmental Science

The compound is significant in environmental science research, particularly in the study of environmental pollutants and their breakdown products. It can be used to trace chemical reactions in the environment and assess the impact of various substances on ecosystems .

Analytical Chemistry

5-Chloro-2-fluoronicotinic acid methyl ester: is important in analytical chemistry for the development of analytical methods. It’s used in chromatography and mass spectrometry to identify and quantify components in complex mixtures, aiding in the quality control of products .

Material Science

In material science, this compound is explored for its potential use in creating new materials with unique properties, such as enhanced durability or conductivity. It may contribute to advancements in nanotechnology and the development of innovative materials .

Agriculture

Agricultural research utilizes fatty acid methyl esters like 5-Chloro-2-fluoronicotinic acid methyl ester for studying plant metabolism and improving crop protection. It aids in the development of agrochemicals that enhance plant growth and resistance to pests .

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-chloro-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHOPBXCBBKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoronicotinic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

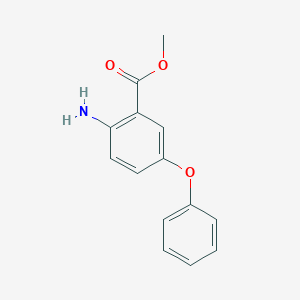

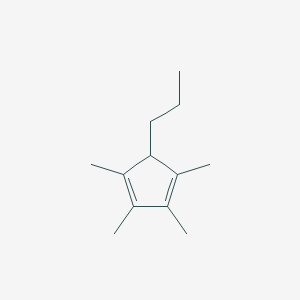

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)